molecular formula C22H33NO4S3 B12371048 Icmt-IN-21

Icmt-IN-21

Cat. No.: B12371048
M. Wt: 471.7 g/mol
InChI Key: MQLFDFLYIJHAIZ-OWNDRHNHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-21 is a chemical compound known for its role as an inhibitor of isoprenylcysteine carboxyl methyltransferase. This enzyme is crucial in the post-translational modification of proteins, particularly those involved in cell signaling pathways. This compound is a sulfonamide-modified farnesyl cysteine, which makes it effective in inhibiting the activity of isoprenylcysteine carboxyl methyltransferase .

Preparation Methods

The synthesis of Icmt-IN-21 involves several steps, starting with the modification of farnesyl cysteine. The key synthetic route includes the introduction of a sulfonamide group to the farnesyl cysteine structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Icmt-IN-21 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Icmt-IN-21 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein modification.

    Biology: Researchers use this compound to investigate the role of isoprenylcysteine carboxyl methyltransferase in cell signaling pathways and its impact on cellular functions.

    Medicine: this compound is explored for its potential therapeutic applications in treating diseases related to abnormal protein prenylation, such as cancer.

    Industry: It is used in the development of new drugs and therapeutic agents targeting isoprenylcysteine carboxyl methyltransferase.

Mechanism of Action

Icmt-IN-21 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in proteins. By inhibiting this enzyme, this compound prevents the proper localization and function of these proteins, which can disrupt cell signaling pathways and inhibit cell proliferation .

Comparison with Similar Compounds

Icmt-IN-21 is unique due to its sulfonamide-modified farnesyl cysteine structure, which is critical for its inhibitory activity. Similar compounds include:

This compound stands out due to its specific modifications that enhance its inhibitory potency and selectivity for isoprenylcysteine carboxyl methyltransferase.

Properties

Molecular Formula

C22H33NO4S3

Molecular Weight

471.7 g/mol

IUPAC Name

(2R)-2-(thiophen-2-ylsulfonylamino)-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoic acid

InChI

InChI=1S/C22H33NO4S3/c1-17(2)8-5-9-18(3)10-6-11-19(4)13-15-28-16-20(22(24)25)23-30(26,27)21-12-7-14-29-21/h7-8,10,12-14,20,23H,5-6,9,11,15-16H2,1-4H3,(H,24,25)/b18-10+,19-13+/t20-/m0/s1

InChI Key

MQLFDFLYIJHAIZ-OWNDRHNHSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CS1)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCSCC(C(=O)O)NS(=O)(=O)C1=CC=CS1)C)C)C

Origin of Product

United States

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